Dynorphin B is an endogenous opioid peptide, a class of signaling molecules known for their analgesic and mood-altering effects. It belongs to the dynorphin family, which are derived from the precursor protein prodynorphin (also known as proenkephalin B). [, , ]
Dynorphin B is primarily found in the central nervous system, particularly in the pituitary gland and hypothalamus, but it's also present in other tissues, including the spinal cord and adrenal gland. [, , , , ] Its distribution often overlaps with other prodynorphin products like dynorphin A and α-neo-endorphin, suggesting a common biosynthetic pathway. [, , , ]
Dynorphin B's role in scientific research stems from its potent opioid activity, primarily mediated through κ-opioid receptors. [, , , , ] This interaction has implications for understanding various physiological processes, including pain perception, stress response, and neurotransmitter regulation. [, , , ]
Dynorphin B can be synthesized using solid-phase peptide synthesis methods. [] This approach involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support. The process typically employs:
Following synthesis, the crude peptide undergoes purification steps like gel filtration using Sephadex LH-20 column chromatography and characterization techniques such as high-performance liquid chromatography (HPLC) and amino acid analysis. []
Dynorphin B is a tridecapeptide with the amino acid sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr. [, , , ] Theoretical conformational analysis suggests that its spatial structure can be described by 11 low-energy backbone conformations. [] These conformations are crucial for its interaction with opioid receptors and subsequent biological activity.
Dynorphin B is generated from its precursor, leumorphin (dynorphin B-29), through enzymatic cleavage by a thiol protease. [, , ] This “single-arginine cleavage” occurs between threonine-13 and arginine-14 of leumorphin. [, ] This reaction is sensitive to thiol protease inhibitors like p-chloromercuribenzensulfonic acid but not to inhibitors of cathepsin B or serine proteases. [, ] Interestingly, the same enzyme might also be responsible for generating dynorphin B-14 from dynorphin B-29. []
Dynorphin B primarily exerts its effects by acting as an agonist at κ-opioid receptors, a subtype of opioid receptors found throughout the central and peripheral nervous systems. [, , , , ] Binding to κ-opioid receptors initiates intracellular signaling cascades, primarily through the inhibition of adenylate cyclase, leading to decreased cAMP levels. [, ]
While dynorphin B exhibits high affinity for κ-opioid receptors, it may also interact with μ-opioid receptors, particularly at higher concentrations. [, , ] This interaction contributes to its complex pharmacological profile and might explain some of its unique effects compared to other κ-opioid agonists.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: